1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
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Overview
Description
1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one is a chemical compound with a unique structure that includes a thiazolidine ring, a sulfanylidene group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one typically involves the reaction of appropriate thiazolidine derivatives with sulfanylidene reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the thiazolidine ring can interact with various receptors and enzymes, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and sulfanylidene-containing molecules. Examples include:
- 1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one
- 1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one .
Uniqueness
1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H15NOS2 |
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Molecular Weight |
217.4 g/mol |
IUPAC Name |
1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one |
InChI |
InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |
InChI Key |
LUMSKZAOAHMEGE-SSDOTTSWSA-N |
Isomeric SMILES |
CCC(=O)N1[C@H](CSC1=S)C(C)C |
Canonical SMILES |
CCC(=O)N1C(CSC1=S)C(C)C |
Origin of Product |
United States |
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